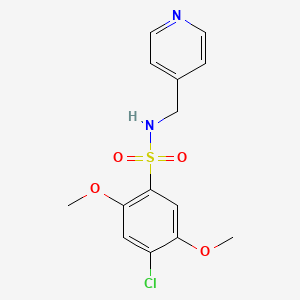
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a substitute for illicit drugs like MDMA. BZP has also been studied for its potential therapeutic applications.
Mecanismo De Acción
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione is believed to act as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also inhibits their reuptake, leading to prolonged effects. This compound has been shown to have a similar mechanism of action to MDMA, but with less potency.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, perception, and cognition. These effects are similar to those seen with MDMA, but with less intensity. This compound has also been shown to have a low potential for addiction and abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low potential for addiction and abuse. It also has a similar mechanism of action to MDMA, making it a useful tool for studying the effects of this class of compounds. However, this compound has some limitations as well. It has a low potency compared to MDMA, which may limit its usefulness in certain experiments. It also has some potential for toxicity, although this has not been extensively studied.
Direcciones Futuras
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Métodos De Síntesis
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be synthesized by reacting 1-benzyl-4-piperidone with 2-fluorobenzaldehyde and ammonium acetate in acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been described in several research papers and is considered to be a reliable method for producing this compound.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, depression, and anxiety. It has been shown to have dopaminergic and serotonergic effects, which may be beneficial in treating these disorders. This compound has also been studied for its potential use as a cognitive enhancer.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-8-4-5-9-18(17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXGQACAMBSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)
![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)